Potency Advantage Over Cinnarizine in Calcium Channel Blockade
Flunarizine demonstrates a significant potency advantage over its parent compound, cinnarizine. A direct head-to-head comparison of their calcium channel blocking activity reveals that flunarizine is 2.5 to 15 times more potent than cinnarizine [1]. This increased potency translates to greater efficacy in preclinical models of cerebral circulation. In an intraduodenal study in dogs, flunarizine (10 and 30 mg/kg) caused a greater and more prolonged increase in vertebral blood flow than cinnarizine administered at the same doses [2].
| Evidence Dimension | Calcium channel blocking potency |
|---|---|
| Target Compound Data | Potency relative to cinnarizine: 2.5 to 15 times more potent |
| Comparator Or Baseline | Cinnarizine (baseline of 1x) |
| Quantified Difference | Flunarizine is 2.5-15 times more potent |
| Conditions | Review of in vitro and in vivo calcium channel antagonism assays |
Why This Matters
This potency difference directly impacts dosing and therapeutic efficacy, justifying the selection of flunarizine over cinnarizine for applications requiring more robust calcium channel blockade.
- [1] Todd PA, Benfield P. Flunarizine. A reappraisal of its pharmacological properties and therapeutic use in neurological disorders. Drugs. 1989;38(4):481-499. View Source
- [2] Kato H, Kurihara J, Ishii K, et al. [Effects of (E)-1-[bis (4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl) piperazine dihydrochloride(flunarizine) on cerebral circulation]. Nihon Yakurigaku Zasshi. 1985;85(5):395-401. View Source
